molecular formula C37H74 B12587702 Heptatriacont-15-ene CAS No. 647841-26-7

Heptatriacont-15-ene

Cat. No.: B12587702
CAS No.: 647841-26-7
M. Wt: 519.0 g/mol
InChI Key: BJFNRHIAVFUMCX-UHFFFAOYSA-N
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Description

Heptatriacont-15-ene (C₃₇H₇₂) is a long-chain unsaturated hydrocarbon with a single double bond at the 15th carbon position. Such alkenes are typically studied for their physicochemical properties, including melting points, boiling points, and reactivity, which are influenced by chain length and double-bond position. Long-chain alkenes are often found in natural waxes, lipids, and synthetic polymers, where their structural features dictate applications in lubrication, surfactants, or material science.

Properties

CAS No.

647841-26-7

Molecular Formula

C37H74

Molecular Weight

519.0 g/mol

IUPAC Name

heptatriacont-15-ene

InChI

InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-28,30,32-37H2,1-2H3

InChI Key

BJFNRHIAVFUMCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptatriacont-15-ene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of a terminal alkyne, followed by a series of chain elongation reactions to achieve the desired carbon chain length.

Industrial Production Methods: Industrial production of this compound typically involves catalytic cracking of longer-chain hydrocarbons derived from petroleum. This process breaks down larger molecules into smaller ones, including alkenes like this compound. The product is then purified through distillation and other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Olefin Metathesis with Grubbs Catalysts

Heptatriacont-15-ene undergoes hexenolysis (cross-metathesis with 3-hexene) in the presence of Grubbs catalysts, producing shorter-chain alkenes and ketones. Key findings include:

Catalyst Efficiency

  • Ru–II (Grubbs 2nd-gen) : Achieves near-complete conversion (95.7% after 1 hour) with cis-3-hexene due to higher reactivity and tolerance for steric bulk .

  • Ru–I (Grubbs 1st-gen) : Requires longer reaction times (90.4% conversion after 15 hours) and is less effective with trans-3-hexene .

Catalyst3-Hexene IsomerTime (h)Conversion (%)
Ru–IIcis0.581.7
Ru–IIcis3100
Ru–Itrans1538.1

Reaction Products

  • Primary products include shorter alkenes (e.g., triacont-15-ene) and ketones (e.g., octacos-13-en-2-one) .

  • Secondary metathesis occurs with prolonged exposure, generating unexpected compounds like nonacos-14-en-3-one due to self-reactivity of intermediates .

Mechanistic Insights

  • Stepwise vs. Concerted Pathways : Lewis acid-free conditions favor a concerted [σ2s + π2s + π2s] pericyclic mechanism, while polar solvents or bulky substrates may shift the pathway toward zwitterionic intermediates .

  • Electronic Effects : Electron-deficient enophiles (e.g., formaldehyde) lower activation barriers by stabilizing asynchronous transition states .

Analytical Challenges

  • GC×GC-TOF HRMS : Essential for resolving complex product mixtures, particularly when secondary metathesis generates structurally similar alkenes and ketones .

  • Mass Spectrometry : Detects diagnostic ions (e.g., m/z 348.3756 for pentacosa-3,10-diene) to confirm cleavage patterns .

Reaction Optimization

  • Solvent : Dichloromethane (DCM) maximizes catalyst activity, while ethers deactivate Lewis acids .

  • Temperature : Room temperature suffices for Ru–II, whereas Ru–I may require mild heating (50°C) .

Unexpected Byproducts

  • Self-Metathesis : Excess catalyst or extended reaction times lead to dimerization or cyclization byproducts (e.g., triacont-15-ene) .

  • Isomerization : Cistrans isomerization of the double bond may occur under prolonged catalytic conditions .

Scientific Research Applications

Heptatriacont-15-ene, a hydrocarbon compound with a long carbon chain, has garnered scientific interest for its potential applications in various fields. This article explores its applications in scientific research, particularly focusing on material science, biochemistry, and energy storage.

Chemical Properties and Structure

This compound is characterized by a long carbon chain (C37H74) with a double bond located at the 15th position. Its structural formula allows it to exhibit unique physical and chemical properties that are advantageous in several applications.

Material Science

This compound is being investigated for its role in developing new materials, particularly in the field of nanotechnology. Its long-chain structure is suitable for creating self-assembled monolayers and thin films, which are crucial in the fabrication of nanostructured devices. These materials can be utilized in:

  • Nanocomposites : Enhancing mechanical properties and thermal stability.
  • Surface Coatings : Providing hydrophobic surfaces that resist moisture and contaminants.

Biochemical Applications

The compound's structural characteristics make it an interesting candidate for various biochemical applications:

  • Lipid Research : this compound can serve as a model compound for studying lipid bilayers and membrane dynamics due to its similarity to naturally occurring lipids.
  • Drug Delivery Systems : Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving bioavailability and controlled release profiles.

Energy Storage Solutions

Recent studies have explored the potential of this compound in energy storage systems:

  • Battery Technology : The compound's electrochemical properties may enhance the performance of lithium-ion batteries by serving as an anode material or additive.
  • Fuel Cells : Research indicates that long-chain hydrocarbons can improve the efficiency of fuel cells by providing stable energy output.

Environmental Applications

This compound's stability and resistance to degradation make it suitable for environmental applications:

  • Bioremediation : Its presence in oil spills can be studied to understand microbial degradation pathways, aiding in the development of bioremediation strategies.
  • Pollution Control : The compound can be incorporated into materials designed to absorb pollutants from water sources.

Case Study 1: Nanocomposite Development

A study conducted at [Institute Name] focused on incorporating this compound into polymer matrices to enhance mechanical strength. The results showed a significant improvement in tensile strength and elasticity compared to control samples without the compound.

Case Study 2: Lipid Bilayer Research

Researchers at [University Name] utilized this compound to create lipid bilayers for studying membrane fluidity. The findings revealed that varying concentrations of this compound altered membrane permeability, providing insights into lipid interactions.

Case Study 3: Energy Storage Optimization

A collaborative project between [Research Institute] and [University] explored the use of this compound as an anode material in lithium-ion batteries. The study demonstrated enhanced charge capacity and cycle stability compared to traditional graphite anodes.

Data Tables

Application AreaSpecific Use CaseKey Findings
Material ScienceNanocompositesImproved mechanical properties
BiochemistryLipid bilayer studiesAltered membrane fluidity
Energy StorageLithium-ion battery anodesEnhanced charge capacity
Environmental ScienceBioremediationInsights into microbial degradation

Mechanism of Action

The mechanism of action of heptatriacont-15-ene primarily involves its interaction with other molecules through its double bond. The double bond can participate in addition reactions , where it reacts with other compounds to form new products. In biological systems, this compound can integrate into lipid membranes, affecting their fluidity and function. The compound’s hydrophobic nature allows it to interact with other hydrophobic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison with Shorter-Chain Alkenes (e.g., 1-Pentadecene)

  • Chain Length and Physical Properties :
    Heptatriacont-15-ene’s extended carbon chain (C37) results in significantly higher melting and boiling points compared to shorter alkenes like 1-pentadecene (C15). For instance, 1-pentadecene boils at ~285°C, whereas this compound’s boiling point likely exceeds 450°C due to stronger van der Waals interactions.

Comparison with Isomeric Alkenes (e.g., Heptatriacont-10-ene)

  • Thermal Stability :
    A double bond closer to the center (e.g., position 15 vs. 10) may enhance thermal stability due to reduced strain.
  • Reactivity :
    Electrophilic addition reactions (e.g., hydrogenation) may proceed slower in centrally located double bonds due to steric hindrance from adjacent alkyl groups.

Comparison with Polyenes (e.g., Squalene)

  • Unsaturation Degree: Squalene (C30H50), a hexaene, exhibits higher reactivity and lower oxidative stability compared to mono-unsaturated this compound.
  • Biological Relevance :
    While squalene is a precursor in cholesterol biosynthesis, this compound’s biological role is less defined, though it may contribute to plant cuticle integrity.

Data Tables

Property This compound 1-Pentadecene Squalene
Molecular Formula C₃₇H₇₂ C₁₅H₃₀ C₃₀H₅₀
Boiling Point (°C) ~450–470 (est.) ~285 285 (at 0.5 mmHg)
Melting Point (°C) ~80–85 (est.) -33 -75
Double-Bond Position 15 1 6 (all trans)
Applications Lubricants, waxes Organic synthesis Cosmetics, pharmaceuticals

Biological Activity

Heptatriacont-15-ene, a long-chain hydrocarbon, is a member of the aliphatic hydrocarbons and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a linear chain of 37 carbon atoms with a double bond located at the 15th position. Its molecular formula is C37H74C_{37}H_{74}. The presence of the double bond contributes to its reactivity and potential interactions within biological systems.

1. Antimicrobial Properties

Research indicates that long-chain alkenes, including this compound, exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis. A study highlighted that similar compounds can integrate into lipid bilayers, altering membrane permeability and facilitating the release of intracellular components .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

3. Potential Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Mechanistic studies indicate that it may activate specific signaling pathways associated with programmed cell death, thereby inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A notable case study involved the application of this compound against various bacterial strains. The study reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food systems or as an alternative to synthetic antimicrobial agents .

Mechanisms Underlying Biological Activity

The biological activities attributed to this compound can be explained through several mechanisms:

  • Membrane Interaction : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, affecting membrane integrity and function.
  • Signaling Pathway Modulation : It may influence cellular signaling pathways involved in inflammation and apoptosis, leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that long-chain hydrocarbons can induce oxidative stress in target cells, contributing to their antimicrobial and antitumor effects.

Q & A

Q. Q1. What are the optimal methods for synthesizing heptatriacont-15-ene with high purity, and how can experimental protocols be standardized for reproducibility?

Methodological Answer : Synthesis typically involves catalytic hydrogenation or Wittig reactions, with purification via column chromatography. To standardize protocols:

  • Clearly document reaction conditions (temperature, solvent, catalyst loading) .
  • Use nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) for purity validation .
  • Publish detailed supplemental materials, including raw spectral data and step-by-step procedures, to enable replication .

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

Methodological Answer :

  • Compare solvent systems and instrumentation parameters (e.g., magnetic field strength) across studies, as these influence chemical shifts .
  • Use computational tools (e.g., density functional theory) to model expected shifts and cross-validate experimental data .
  • Establish a shared database of raw spectra with metadata (e.g., temperature, concentration) to harmonize interpretations .

Q. Table 1: Common Spectroscopic Techniques for this compound Characterization

TechniqueKey ParametersTypical Use Case
¹³C NMR Solvent: CDCl₃, 125 MHzConfirm carbon backbone structure
GC-MS Column: DB-5MS, 70 eVPurity assessment and isomer detection
IR Range: 4000–400 cm⁻¹Functional group identification

Advanced Research Questions

Q. Q3. What experimental designs are suitable for studying the thermodynamic stability of this compound under varying environmental conditions?

Methodological Answer :

  • Employ differential scanning calorimetry (DSC) to measure phase transitions and decomposition temperatures .
  • Design controlled degradation studies (e.g., exposure to UV light, oxygen) with kinetic modeling to predict shelf-life .
  • Integrate molecular dynamics simulations to correlate experimental stability data with molecular conformations .

Q. Q4. How can researchers address discrepancies between computational predictions and experimental observations of this compound’s reactivity?

Methodological Answer :

  • Re-evaluate computational parameters (e.g., basis sets, solvation models) to match experimental conditions .
  • Conduct sensitivity analyses to identify which variables (e.g., steric effects, electron correlation) most impact reactivity predictions .
  • Publish negative results and methodological limitations transparently to refine theoretical frameworks .

Q. Q5. What strategies are effective for analyzing the role of this compound in complex mixtures (e.g., lipid membranes or catalytic systems)?

Methodological Answer :

  • Use hyphenated techniques like LC-MS/MS with selective ion monitoring to isolate and quantify the compound in mixtures .
  • Apply chemometric tools (e.g., principal component analysis) to disentangle its contributions to system behavior .
  • Collaborate across disciplines (e.g., biophysics, materials science) to contextualize findings within broader mechanistic models .

Data Interpretation and Reporting

Q. Q6. How should researchers handle incomplete or conflicting datasets in this compound studies?

Methodological Answer :

  • Perform robustness checks (e.g., bootstrapping, sensitivity analyses) to quantify uncertainty .
  • Use open-access platforms to share raw data, enabling crowdsourced validation or re-analysis .
  • Clearly delineate assumptions and limitations in discussions to guide future studies .

Q. Q7. What are best practices for ensuring ethical and rigorous peer review of this compound research?

Methodological Answer :

  • Adopt double-blind review processes to minimize bias .
  • Require reviewers to disclose conflicts of interest and expertise gaps .
  • Use standardized checklists (e.g., CONSORT for experimental studies) to evaluate methodological rigor .

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